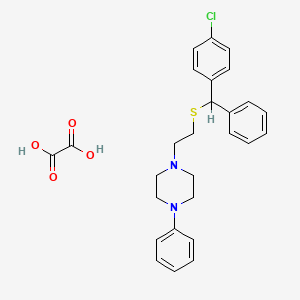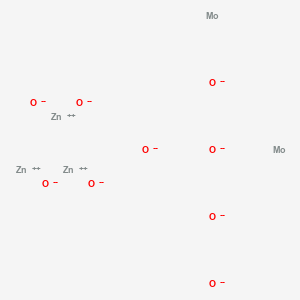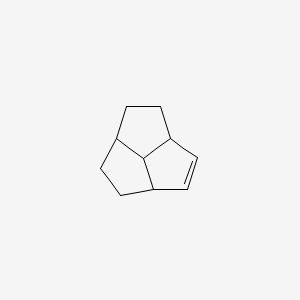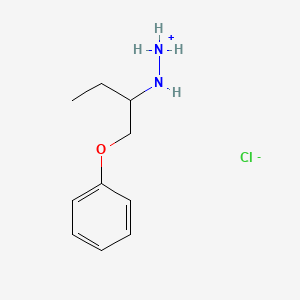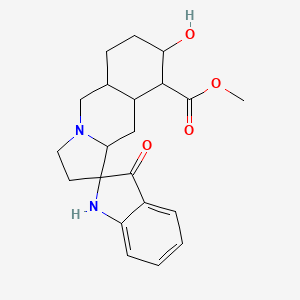
Yohimbine pseudoindoxyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Yohimbine pseudoindoxyl is a derivative of yohimbine, an indole alkaloid found in the bark of the Pausinystalia yohimbe tree. Yohimbine has been widely studied for its pharmacological properties, including its use as an aphrodisiac and treatment for erectile dysfunction. This compound, however, is a more specialized compound with unique chemical and biological properties that have garnered interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of yohimbine pseudoindoxyl typically involves the modification of yohimbine through specific chemical reactions. One common method includes the oxidation of yohimbine using sodium peroxodisulfate in a methanol-water mixture. This reaction proceeds through the formation of a 3H-indole intermediate, which then undergoes further transformations depending on the reaction conditions .
Industrial Production Methods: Industrial production of this compound is less common due to its specialized applications. the process generally involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product .
化学反応の分析
Types of Reactions: Yohimbine pseudoindoxyl undergoes various chemical reactions, including:
Oxidation: As mentioned, yohimbine can be oxidized to form this compound using sodium peroxodisulfate.
Reduction: Reduction reactions can revert this compound back to its parent compound, yohimbine.
Substitution: Substitution reactions can introduce different functional groups to the indole ring, modifying its properties.
Common Reagents and Conditions:
Oxidation: Sodium peroxodisulfate in methanol-water mixture.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Various halogenating agents and nucleophiles.
Major Products:
Oxidation: this compound.
Reduction: Yohimbine.
Substitution: Various substituted yohimbine derivatives.
科学的研究の応用
Yohimbine pseudoindoxyl has several scientific research applications:
Chemistry: Used as a model compound to study indole alkaloid chemistry and reaction mechanisms.
Biology: Investigated for its interactions with DNA and potential as a DNA-targeted therapeutic.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of specialized pharmaceuticals and research chemicals.
作用機序
Yohimbine pseudoindoxyl exerts its effects primarily through the modulation of alpha-2 adrenergic receptors. By blocking these receptors, it increases the release of norepinephrine and enhances sympathetic nervous system activity. This mechanism is similar to that of yohimbine but with potentially different pharmacokinetic properties . Additionally, this compound has been shown to interact with DNA, suggesting a potential role in gene regulation and apoptosis .
類似化合物との比較
Yohimbine: The parent compound, known for its use in treating erectile dysfunction and as an aphrodisiac.
Corynanthine: A diastereoisomer of yohimbine with similar alpha-2 adrenergic blocking activity.
Reserpine: Another indole alkaloid with similar chemical structure and pharmacological effects.
Uniqueness: Yohimbine pseudoindoxyl is unique due to its specific chemical modifications, which confer distinct biological activities and potential therapeutic applications. Its ability to interact with DNA and modulate gene expression sets it apart from other similar compounds .
特性
CAS番号 |
6872-98-6 |
|---|---|
分子式 |
C21H26N2O4 |
分子量 |
370.4 g/mol |
IUPAC名 |
methyl 8'-hydroxy-3-oxospiro[1H-indole-2,1'-3,5,5a,6,7,8,9,9a,10,10a-decahydro-2H-pyrrolo[1,2-b]isoquinoline]-9'-carboxylate |
InChI |
InChI=1S/C21H26N2O4/c1-27-20(26)18-14-10-17-21(19(25)13-4-2-3-5-15(13)22-21)8-9-23(17)11-12(14)6-7-16(18)24/h2-5,12,14,16-18,22,24H,6-11H2,1H3 |
InChIキー |
NBAZMEJNJWJAPL-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1C(CCC2C1CC3C4(CCN3C2)C(=O)C5=CC=CC=C5N4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


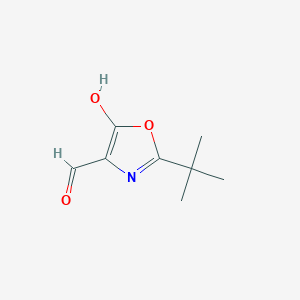
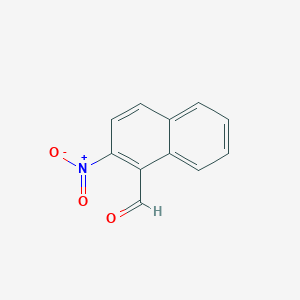
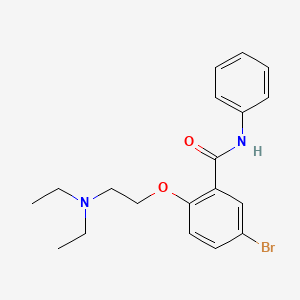

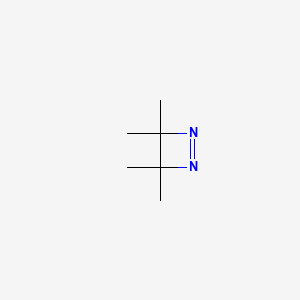

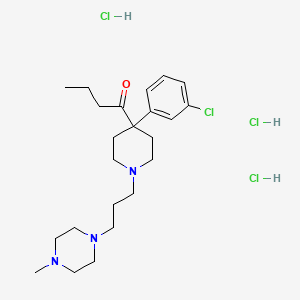
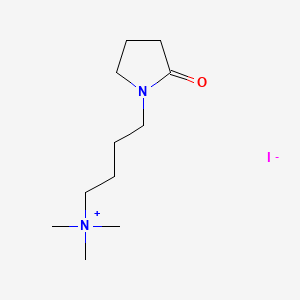
![barium(2+);3,5-dichloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate](/img/structure/B13761250.png)

